molecular formula C17H23N7O3 B5630264 3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

Cat. No. B5630264
M. Wt: 373.4 g/mol
InChI Key: QHFKIKKTBJPNJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving oxazolidinone, triazole, and pyrazole units typically employs multi-step reactions, starting from basic precursors to build up the desired molecular architecture. A common approach involves the condensation of amino alcohols with carbonyl compounds to form oxazolidinones, followed by subsequent functionalization with pyrazole and triazole rings through cycloaddition or nucleophilic substitution reactions. For example, Kukharev et al. (2007) described the synthesis of oxazolidine derivatives through reactions of α-amino alcohols with formaldehyde and 4,5-dihydro-1H-pyrazoles, yielding products in 54–85% yield (Kukharev, Stankevich, Lobanova, Klimenko, & Sadykov, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which significantly influence their chemical behavior and interactions. X-ray crystallography, NMR spectroscopy, and computational modeling are crucial techniques for elucidating their structure. For instance, Shawish et al. (2021) employed X-ray crystallography and DFT calculations to investigate the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, providing insight into the intermolecular interactions and electronic properties of these compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

properties

IUPAC Name

3-[2-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O3/c1-21-14(11-24-6-2-5-18-24)19-20-16(21)13-3-7-22(8-4-13)15(25)12-23-9-10-27-17(23)26/h2,5-6,13H,3-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFKIKKTBJPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CN3CCOC3=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one

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